molecular formula C10H9ClN2 B13547249 8-chloro-N-methylquinolin-5-amine

8-chloro-N-methylquinolin-5-amine

Cat. No.: B13547249
M. Wt: 192.64 g/mol
InChI Key: HFLUJZGFSBKHQO-UHFFFAOYSA-N
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Description

8-chloro-N-methylquinolin-5-amine is a chemical compound with the molecular formula C10H9ClN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimicrobial, anticancer, and antimalarial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-N-methylquinolin-5-amine typically involves the chlorination of N-methylquinolin-5-amine. One common method includes the reaction of N-methylquinolin-5-amine with a chlorinating agent such as thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

N-methylquinolin-5-amine+SOCl2This compound+HCl+SO2\text{N-methylquinolin-5-amine} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 N-methylquinolin-5-amine+SOCl2​→this compound+HCl+SO2​

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

8-chloro-N-methylquinolin-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-chloro-N-methylquinolin-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-chloro-N-methylquinolin-5-amine involves its interaction with specific molecular targets. For example, in anticancer research, it may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    8-chloroquinoline: Lacks the N-methyl group, which may affect its biological activity.

    N-methylquinolin-5-amine: Lacks the chlorine atom, which may influence its reactivity and interactions.

    8-chloro-N-ethylquinolin-5-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

8-chloro-N-methylquinolin-5-amine is unique due to the presence of both the chlorine atom and the N-methyl group, which can significantly impact its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent compared to other similar compounds .

Properties

Molecular Formula

C10H9ClN2

Molecular Weight

192.64 g/mol

IUPAC Name

8-chloro-N-methylquinolin-5-amine

InChI

InChI=1S/C10H9ClN2/c1-12-9-5-4-8(11)10-7(9)3-2-6-13-10/h2-6,12H,1H3

InChI Key

HFLUJZGFSBKHQO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C=CC=NC2=C(C=C1)Cl

Origin of Product

United States

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